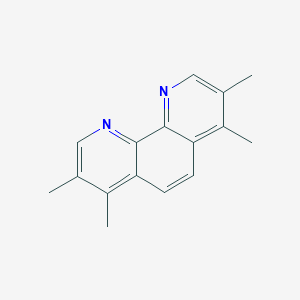

3,4,7,8-Tetramethyl-1,10-phenanthroline

Descripción general

Descripción

3,4,7,8-Tetramethyl-1,10-phenanthroline is an organic compound with the molecular formula C16H16N2. It is a derivative of 1,10-phenanthroline, where four methyl groups are substituted at the 3, 4, 7, and 8 positions. This compound is known for its role as a metal-chelating agent and is widely used in coordination chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3,4,7,8-Tetramethyl-1,10-phenanthroline can be synthesized through various methods. One common synthetic route involves the reaction of 1,10-phenanthroline with methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent such as acetone .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

3,4,7,8-Tetramethyl-1,10-phenanthroline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: It can participate in substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted phenanthroline derivatives .

Aplicaciones Científicas De Investigación

Coordination Chemistry

Ligand Properties:

3,4,7,8-Tetramethyl-1,10-phenanthroline serves as a bidentate ligand that can form stable complexes with various metal ions. It is particularly noted for its ability to coordinate with transition metals like copper and cobalt, leading to the formation of dinuclear complexes.

Case Study: Dinuclear Cu(II) Complexes

A study demonstrated the synthesis of dinuclear Cu(II) complexes using Me₄Phen as a bridging ligand. These complexes exhibited enhanced photonuclease activity, making them potential candidates for photodynamic therapy applications . The structural characterization revealed that the presence of this ligand significantly influenced the electronic properties of the resulting complexes.

Photochemistry

Photophysical Studies:

Me₄Phen has been extensively studied for its photophysical properties when complexed with metal ions. For instance, research focusing on copper systems highlighted how the ligand's structural characteristics affect its absorption and emission spectra. The flattening distortion of the ligand was shown to impact the spectroscopic properties significantly .

Application in Solar Cells:

In solar cell technology, Me₄Phen has been utilized in the development of ruthenium and osmium complexes that enhance light absorption and improve energy conversion efficiencies. These complexes have been optimized for use in dye-sensitized solar cells (DSSCs), showcasing their potential in renewable energy applications .

Analytical Chemistry

Redox Activity:

Me₄Phen is recognized for its redox-active properties, making it useful in electrochemical applications. It has been employed as a redox mediator in various sensing platforms for detecting biological molecules such as neurotransmitters and pharmaceuticals.

Chemiluminescence Detection:

A notable application involves using Me₄Phen-based osmium and ruthenium complexes for chemiluminescence detection of non-steroidal anti-inflammatory drugs (NSAIDs) and dopamine in biological samples. This method leverages the compound’s ability to facilitate electron transfer processes .

Data Tables

Mecanismo De Acción

The mechanism of action of 3,4,7,8-Tetramethyl-1,10-phenanthroline primarily involves its ability to chelate metal ions. The nitrogen atoms in the phenanthroline ring coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic and redox reactions. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed .

Comparación Con Compuestos Similares

Similar Compounds

1,10-Phenanthroline: The parent compound without methyl substitutions.

4,7-Dimethyl-1,10-phenanthroline: A derivative with methyl groups at the 4 and 7 positions.

5,6-Dimethyl-1,10-phenanthroline: Another derivative with methyl groups at the 5 and 6 positions.

Uniqueness

3,4,7,8-Tetramethyl-1,10-phenanthroline is unique due to its specific substitution pattern, which enhances its chelating ability and stability of the metal complexes formed. This makes it particularly useful in applications requiring strong and stable metal-ligand interactions .

Actividad Biológica

3,4,7,8-Tetramethyl-1,10-phenanthroline (TMPhen) is a methylated derivative of 1,10-phenanthroline, a compound known for its ability to chelate metal ions and form complexes with various biological targets. Its biological activity has been the subject of extensive research due to its potential applications in cancer therapy and other medical fields. This article will provide a comprehensive overview of the biological activity of TMPhen, including its mechanisms of action, cytotoxicity against cancer cells, and interactions with DNA.

TMPhen exhibits several mechanisms of action that contribute to its biological activity:

- Metal Chelation : TMPhen acts as a chelating agent, forming stable complexes with transition metals such as copper and platinum. These metal complexes can enhance the cytotoxic effects against cancer cells by disrupting cellular processes.

- DNA Binding : TMPhen has been shown to intercalate into DNA strands, which can lead to structural alterations and subsequent inhibition of replication and transcription processes. Studies utilizing circular dichroism spectroscopy have confirmed the binding affinity of TMPhen to DNA .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that TMPhen and its metal complexes exhibit significant anti-cancer properties. The following table summarizes key findings from various studies:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | L1210 Murine leukemia | >50 | Limited activity as a free ligand |

| [Cu(L-dipeptide)(TMPhen)] | MDA-MB-231 (triple negative breast) | 0.5 | Metal complex formation |

| [Pt(en)(TMPhen)] | A549 (lung carcinoma) | 2.8 | DNA intercalation |

| [Cu2Cl4(TMPhen)2] | A2780cis (cisplatin-resistant ovarian) | 1.5 | Enhanced cytotoxicity via copper complex |

The data indicate that while TMPhen alone shows limited cytotoxicity, its transition metal complexes significantly enhance biological activity against various cancer cell lines .

Case Studies

- Copper Complexes : Research involving copper complexes of TMPhen has highlighted their potential as anti-cancer agents. In one study, the complex [Cu(Gly-Gly)(TMPhen)] demonstrated high cytotoxicity against triple-negative breast cancer cells (IC50 = 0.5 µM), suggesting that the dipeptide enhances the delivery and efficacy of TMPhen in targeting cancer cells .

- Platinum Complexes : Platinum(II) complexes incorporating TMPhen were synthesized and tested against lung carcinoma cells (A549). These complexes showed improved binding to DNA compared to non-methylated phenanthroline derivatives, indicating a stronger potential for disrupting cancer cell proliferation through DNA interaction .

Binding Studies

The interaction between TMPhen and DNA has been investigated using various techniques:

- Circular Dichroism Spectroscopy : This method confirmed that TMPhen intercalates into DNA, causing conformational changes that inhibit replication.

- Viscometry : Studies indicated that the binding mode involves intercalation rather than groove binding, which is crucial for understanding its mechanism in disrupting DNA functions .

Propiedades

IUPAC Name |

3,4,7,8-tetramethyl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2/c1-9-7-17-15-13(11(9)3)5-6-14-12(4)10(2)8-18-16(14)15/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPAXPTHCUCUHPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=C1C)C=CC3=C(C(=CN=C32)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061856 | |

| Record name | 1,10-Phenanthroline, 3,4,7,8-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | 3,4,7,8-Tetramethyl-1,10-phenanthroline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11520 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1660-93-1 | |

| Record name | 3,4,7,8-Tetramethyl-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1660-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,7,8-Tetramethyl-1,10-phenanthroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001660931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Phenanthroline, 3,4,7,8-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Phenanthroline, 3,4,7,8-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,7,8-tetramethyl-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3,4,7,8-Tetramethyl-1,10-phenanthroline?

A1: The molecular formula of this compound is C16H16N2. Its molecular weight is 236.32 g/mol.

Q2: What spectroscopic data is available for characterizing tmphen and its complexes?

A2: Researchers commonly employ techniques like NMR, IR, UV-Vis, and X-ray diffraction to characterize tmphen and its complexes.

- NMR: 1H NMR is helpful in identifying the distinct proton environments within the tmphen ligand, especially the methyl groups and aromatic protons. []

- IR: IR spectroscopy provides information about the coordination mode of tmphen to metal centers by analyzing the characteristic vibrational frequencies of C-N and metal-ligand bonds. []

- UV-Vis: UV-Vis spectroscopy helps in identifying the electronic transitions occurring within the molecule and provides insights into the metal-ligand interactions. [, ]

- X-ray diffraction: Single-crystal X-ray diffraction studies are essential for elucidating the solid-state structures of tmphen complexes, revealing bond lengths, angles, and overall geometry. [, , , , , , , ]

Q3: How does the stability of tmphen complexes vary under different conditions?

A3: The stability of tmphen complexes is influenced by factors like pH, solvent, and the presence of other coordinating species. For instance, certain copper(I) complexes with tmphen derivatives demonstrated remarkable stability even in the presence of Lewis basic solvents like acetonitrile and tetrahydrofuran. [, ] Conversely, some manganese complexes showed lability with an increase in the concentration of coordinating species like dimethyl sulfoxide. []

Q4: What are the applications of tmphen complexes that leverage their specific stability profiles?

A4: The robust nature of certain tmphen complexes, like copper(I) derivatives, renders them suitable candidates for applications such as:

- Photosensitizers: The long excited-state lifetimes and photochemical stability of these complexes make them attractive for use as photosensitizers in light-driven reactions. [, , , ]

- Catalysts: The stability of some tmphen complexes under various reaction conditions makes them suitable for catalytic applications. [, , ]

Q5: How does tmphen influence the catalytic activity of metal complexes?

A5: Tmphen, as a ligand, can influence the catalytic activity of metal complexes by:

- Modifying the electronic properties: The electron-donating methyl groups on tmphen can alter the electron density at the metal center, influencing its redox potential and reactivity. []

- Providing steric hindrance: The bulky nature of tmphen can create a sterically hindered environment around the metal center, impacting the accessibility of substrates and the selectivity of catalytic reactions. []

Q6: How is computational chemistry employed in understanding tmphen and its complexes?

A6: Computational methods, like DFT (Density Functional Theory) calculations, are valuable tools for:

- Predicting electronic structures: DFT calculations provide insights into the energy levels of molecular orbitals, enabling the prediction of redox potentials and electronic transitions within tmphen complexes. [, ]

- Rationalizing spectroscopic data: Computed spectra can be compared with experimental data to validate structural assignments and interpret spectral features. [, , ]

- Understanding reaction mechanisms: DFT calculations help in elucidating reaction pathways and transition states, providing valuable insights into the mechanisms of reactions involving tmphen complexes. []

Q7: How do structural modifications to tmphen impact the properties and activities of its complexes?

A7: Even subtle modifications to the tmphen structure can significantly influence the properties of its complexes. For instance:

- Substitution at the 2,9-positions: Introducing bulky substituents at these positions can enhance the photophysical properties of copper(I) complexes by hindering structural rearrangements in the excited state, leading to longer lifetimes and improved photoluminescence quantum yields. [, , , , ]

- Methyl substitution on diimine ligands: Such modifications in copper(II) complexes can impact the Jahn-Teller distortion, influencing their DNA binding affinity and redox properties. []

Q8: What strategies can be employed to improve the stability and solubility of tmphen complexes for specific applications?

A8: Researchers employ various strategies to enhance the stability and solubility of tmphen complexes:

- Choice of counterions: Using bulky and non-coordinating counterions, like PF6− or BPh4−, can improve the stability and crystallinity of tmphen complexes by minimizing interactions with the metal center. [, ]

- Solvent selection: Choosing solvents in which the complex exhibits high solubility and minimal reactivity is crucial for formulation. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.